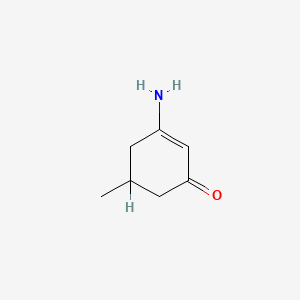

3-Amino-5-methylcyclohex-2-en-1-one

Description

Contextualization of Cyclohexenone Enaminones as Significant Chemical Motifs

Cyclohexenone enaminones represent a significant motif in organic synthesis. These structures are integral building blocks for the construction of various heterocyclic and carbocyclic frameworks. researchgate.net The inherent reactivity of the enaminone system, which possesses both nucleophilic and electrophilic centers, allows for a diverse range of chemical manipulations. researchgate.net The cyclic nature of the cyclohexenone core provides a rigid scaffold, which can be strategically functionalized to create complex molecular architectures.

The synthesis of cyclohexenone derivatives is a well-established area of organic chemistry, with numerous methods available for their preparation. organic-chemistry.org These methods often involve the cyclization of linear precursors or the modification of existing cyclic systems. organic-chemistry.org The resulting cyclohexenone enaminones can then be utilized in a variety of reactions, including cycloadditions, multicomponent reactions, and metal-catalyzed cross-coupling reactions, to generate a wide range of valuable chemical entities.

Importance of 3-Amino-5-methylcyclohex-2-en-1-one in Contemporary Organic Synthesis Research

Within the broader class of cyclohexenone enaminones, this compound has emerged as a particularly important building block in contemporary organic synthesis research. Its utility stems from its ready availability and the specific reactivity conferred by the methyl group at the 5-position. This substituent can influence the stereochemical outcome of reactions and provide an additional site for functionalization.

Researchers have employed this compound in the synthesis of a variety of complex molecules. Its ability to participate in diverse chemical transformations makes it a valuable tool for the construction of novel heterocyclic systems and other intricate organic structures. The compound serves as a versatile precursor, enabling the efficient assembly of molecular frameworks that are of interest in medicinal chemistry and materials science. researchgate.net

The physical and chemical properties of this compound are well-documented, providing a solid foundation for its application in synthesis.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C7H11NO | nih.govguidechem.com |

| Molecular Weight | 125.17 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 54398-84-4 | guidechem.com |

| Melting Point | 175-177 °C | sigmaaldrich.com |

| Topological Polar Surface Area | 43.1 Ų | nih.gov |

The continued exploration of the reactivity of this compound and its derivatives is expected to lead to the development of new synthetic methodologies and the discovery of novel compounds with interesting biological and material properties.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-5-methylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c1-5-2-6(8)4-7(9)3-5/h4-5H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUTDGRREBULAEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=CC(=O)C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40969521 | |

| Record name | 3-Amino-5-methylcyclohex-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40969521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54398-84-4 | |

| Record name | 3-Amino-5-methyl-2-cyclohexen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54398-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-5-methylcyclohex-2-en-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054398844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-5-methylcyclohex-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40969521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-5-methylcyclohex-2-en-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.754 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodologies for the Chemical Synthesis of 3 Amino 5 Methylcyclohex 2 En 1 One

Established Synthetic Pathways for 3-Amino-5-methylcyclohex-2-en-1-one

The primary and most direct route for the synthesis of this compound involves the condensation reaction of a suitable precursor, 5-methylcyclohexane-1,3-dione (B151930), with an amine source. This reaction is a well-established method for the formation of β-enaminones from β-dicarbonyl compounds.

Specific Reaction Conditions and Reagent Systems for Direct Synthesis

The direct synthesis of this compound is typically achieved through the reaction of 5-methylcyclohexane-1,3-dione with ammonia (B1221849) or an ammonium (B1175870) salt, such as ammonium acetate. The reaction involves the nucleophilic attack of the amine on one of the carbonyl groups of the dione, followed by dehydration to yield the α,β-unsaturated enaminone system.

Various catalysts and solvent systems have been employed for the synthesis of analogous β-enaminones, which can be adapted for the preparation of the title compound. These include:

Catalyst-Free Conditions: In some instances, simply heating the β-dicarbonyl compound with an amine or ammonium salt is sufficient to drive the reaction to completion.

Acid Catalysis: Brønsted acids or Lewis acids can be used to activate the carbonyl group, facilitating the nucleophilic attack by the amine.

Base Catalysis: Bases can be employed to deprotonate the amine, increasing its nucleophilicity.

The choice of solvent can also influence the reaction, with options ranging from polar protic solvents like ethanol (B145695) to aprotic solvents like toluene, or even solvent-free conditions.

A plausible reaction scheme for the direct synthesis is as follows:

Scheme 1: Synthesis of this compound from 5-methylcyclohexane-1,3-dione.

Optimization Strategies for Reaction Yields and Purity

Optimizing the synthesis of this compound involves the careful selection of reaction parameters to maximize the yield and purity of the product. Key strategies include:

Control of Temperature: The reaction temperature is a critical factor. While higher temperatures can increase the reaction rate, they may also lead to the formation of side products. Finding the optimal temperature is crucial for achieving high selectivity.

Catalyst Selection: The choice of catalyst can significantly impact the reaction efficiency. For analogous systems, a range of catalysts has been explored, and screening different catalysts would be a primary optimization step.

Solvent Effects: The polarity and boiling point of the solvent can affect the solubility of the reactants and the removal of water, which is a byproduct of the condensation. Azeotropic removal of water using a Dean-Stark apparatus is a common technique to drive the equilibrium towards the product.

Reactant Stoichiometry: Adjusting the molar ratio of the 5-methylcyclohexane-1,3-dione to the amine source can influence the reaction outcome. An excess of the amine source is often used to ensure complete conversion of the dione.

Purification Techniques: The final purity of the enaminone is highly dependent on the purification method. Recrystallization is a common and effective technique for obtaining a highly pure product. The choice of recrystallization solvent is critical and needs to be determined empirically.

The following interactive table summarizes potential conditions based on analogous enaminone syntheses.

| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| None | Toluene | Reflux | 4-8 | Moderate |

| Acetic Acid | Ethanol | Reflux | 2-6 | Good |

| Piperidine | Benzene | Reflux | 3-5 | Good |

| Montmorillonite K-10 | Solvent-free | 80-100 | 1-2 | High |

Adaptations from Related Enaminone Synthesis Protocols (e.g., from cyclohexanone (B45756) derivatives)

The synthesis of this compound can also be approached by adapting protocols developed for the synthesis of other enaminones, particularly those derived from cyclohexanone and its derivatives. sigmaaldrich.com These methods often employ a wider range of catalysts and reaction conditions, offering more flexibility in the synthetic design.

A variety of catalysts have been shown to be effective in the synthesis of β-enaminones from 1,3-dicarbonyl compounds and amines. oakwoodchemical.com These include:

Lewis Acids: Catalysts such as ceric ammonium nitrate, lanthanum trichloride, and bismuth(III) trifluoroacetate (B77799) have been reported to efficiently promote the enamination of β-dicarbonyl compounds. oakwoodchemical.com

Brønsted Acids: Simple acids like acetic acid or solid acid catalysts can be utilized.

Organocatalysts: Small organic molecules, such as piperidine, can act as effective catalysts for this transformation. mdpi.com

These catalytic systems can often lead to milder reaction conditions, shorter reaction times, and higher yields compared to uncatalyzed reactions. The choice of the specific catalyst would depend on the desired reaction conditions and the compatibility with the starting materials.

The following table presents a summary of various catalytic systems used in the synthesis of related enaminones that could be adapted for the preparation of this compound.

| Catalyst System | Starting Materials | Typical Conditions |

| Ceric Ammonium Nitrate | 1,3-Dicarbonyl, Amine | Room Temperature |

| Lanthanum Trichloride | 1,3-Dicarbonyl, Amine | Methylene Dichloride, Room Temperature |

| Bismuth(III) Trifluoroacetate | 1,3-Dicarbonyl, Amine | Water |

| Piperidine | Cyclohexane-1,3-dione, Arylidenemalononitrile | Benzene, Heat |

Green Chemistry Principles in this compound Preparation

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. Several strategies developed for enaminone synthesis align with these principles and could be readily adapted.

Key green chemistry approaches include:

Solvent-Free Reactions: Conducting the reaction without a solvent, often by heating the neat reactants, minimizes waste and simplifies the work-up procedure. This "neat" reaction is a preferred method for green synthesis. cymitquimica.com

Use of Greener Solvents: When a solvent is necessary, the use of environmentally benign solvents such as water or ethanol is encouraged. oakwoodchemical.com

Alternative Energy Sources: Microwave irradiation and ultrasound have been shown to accelerate enaminone synthesis, often leading to shorter reaction times and higher yields with reduced energy consumption. organic-chemistry.org

Heterogeneous Catalysis: The use of solid, reusable catalysts, such as clays (B1170129) or supported reagents, simplifies catalyst separation and reduces waste.

Atom Economy: The direct condensation of 5-methylcyclohexane-1,3-dione with ammonia has a high atom economy, as the only byproduct is water.

An example of a green synthetic approach is the electrochemical synthesis of enaminones, which offers an environmentally benign and efficient method via a decarboxylative coupling reaction. researchgate.net Another green approach involves the use of light energy, which is considered a clean and traceless reagent for synthesizing complex molecules.

Chemical Reactivity and Transformation Mechanisms of 3 Amino 5 Methylcyclohex 2 En 1 One

Dual Reactivity Profile: Nucleophilic and Electrophilic Characteristics of the Enaminone Moiety

The enaminone moiety in 3-amino-5-methylcyclohex-2-en-1-one exhibits a "push-pull" electronic effect, which imparts both nucleophilic and electrophilic characteristics to the molecule. rsc.org The nitrogen atom's lone pair of electrons "pushes" electron density into the conjugated system, while the electron-withdrawing carbonyl group "pulls" electron density away. rsc.org This electronic interplay creates distinct reactive sites within the molecule.

Enaminones are recognized for their synthetic utility, stemming from their ability to react as either nucleophiles or electrophiles. researchgate.net The delocalization of electrons across the N-C=C-C=O system results in several resonance structures that highlight these dual characteristics.

Nucleophilic Centers:

α-Carbon (C2): The electron-donating effect of the amino group increases the electron density at the α-carbon (the carbon adjacent to the amino group), making it a significant nucleophilic center. researchgate.net

Nitrogen Atom: The lone pair of electrons on the nitrogen atom also allows it to act as a nucleophile.

Electrophilic Centers:

β-Carbon (C3): The conjugation with the carbonyl group renders the β-carbon (the carbon between the double bond and the carbonyl group) electron-deficient and thus susceptible to attack by nucleophiles. wikipedia.org

Carbonyl Carbon (C1): As with any ketone, the carbonyl carbon is an electrophilic site, though its reactivity can be influenced by the conjugated system.

This dual reactivity allows this compound to serve as a versatile building block in organic synthesis for the construction of various carbocyclic and heterocyclic systems. umn.edubeilstein-journals.org

| Reactive Site | Position in this compound | Characteristic | Governing Electronic Effect |

|---|---|---|---|

| α-Carbon | C2 | Nucleophilic | Electron donation from the amino group |

| Nitrogen Atom | N | Nucleophilic | Lone pair of electrons |

| β-Carbon | C3 | Electrophilic | Electron withdrawal by the carbonyl group (conjugation) |

| Carbonyl Carbon | C1 | Electrophilic | Polarity of the C=O bond |

Addition Reactions and Cycloaddition Pathways Involving the Unsaturated Ketone System

The unsaturated ketone portion of this compound is a prime site for addition reactions, offering pathways to more complex molecular architectures.

The electron-deficient β-carbon of the α,β-unsaturated carbonyl system in this compound makes it an excellent Michael acceptor. wikipedia.org In a Michael or conjugate addition, a nucleophile attacks this electrophilic β-carbon. wikipedia.org This type of reaction is a vinylogous counterpart to direct nucleophilic addition to the carbonyl group and is widely used for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orgwikipedia.org

The reaction mechanism involves the attack of a nucleophile (Michael donor) on the β-carbon, leading to the formation of an enolate intermediate. This intermediate is stabilized by resonance, with the negative charge delocalized between the α-carbon and the carbonyl oxygen. Subsequent protonation yields the saturated carbonyl compound. wikipedia.org A variety of nucleophiles, including enolates, amines, and thiols, can participate in Michael additions with enaminone systems. wikipedia.orgnih.gov For instance, the reaction of enaminones with carbon disulfide in the presence of a base, followed by methylation, leads to dithiocarboxylate derivatives via a conjugate addition mechanism. researchgate.net

The conjugated π-system of this compound can participate in cycloaddition reactions, providing a direct route to polycyclic structures. Enaminones can act as the diene or dienophile component in Diels-Alder [4+2] cycloadditions, depending on the reaction partner. This reactivity is a powerful tool for constructing six-membered rings and has been utilized in the synthesis of complex alkaloids. umn.edu

For example, enaminones can undergo [4+2] cycloaddition with in-situ generated aza-o-quinone methides to form 3-aroyl quinolines. researchgate.net Furthermore, hetero-Diels-Alder reactions involving enamine tautomers and electron-deficient species like 1,2,4,5-tetrazines can lead to the formation of fused pyridazine systems. mdpi.com These reactions often proceed with high regioselectivity and stereoselectivity, making them highly valuable in synthetic organic chemistry for creating complex, multi-ring frameworks.

Condensation Reactions and Heterocyclic Ring Annulation Strategies

The enaminone scaffold is a key precursor for the synthesis of a wide variety of nitrogen-containing heterocycles through condensation and ring annulation reactions.

This compound can react with bifunctional nucleophiles like primary amines and hydrazine derivatives to form various heterocyclic compounds. The reaction often begins with a nucleophilic attack at the carbonyl carbon or a conjugate addition at the β-carbon, followed by an intramolecular cyclization and dehydration.

For instance, reacting enaminones with primary aromatic amines in refluxing acetic acid can lead to transamination products or further cyclized structures. orientjchem.org Similarly, reactions with hydrazine hydrate can initiate a sequence leading to the formation of pyridazine rings. mdpi.com The specific outcome of these reactions can be controlled by the reaction conditions and the nature of the substituents on both the enaminone and the nucleophile.

| Reactant | Intermediate/Reaction Type | Resulting Heterocycle |

|---|---|---|

| Primary Amines | Condensation/Transamination | Substituted Quinolines, Pyridines |

| Hydrazine Derivatives | Condensation-Cyclization | Pyridazines, Pyrazoles |

The versatility of the enaminone moiety makes it a cornerstone in the synthesis of several important heterocyclic families, including pyrroles, pyridazines, and quinolines.

Pyrroles: Pyrrole-based enaminones can be synthesized and subsequently used as building blocks for more complex fused systems like indolizines and pyrrolo[1,2-a]pyrazines. nih.gov The synthesis often involves the cyclization of specifically designed enaminone precursors. nih.gov

Pyridazines: Fused pyridazine derivatives can be synthesized from enaminones through reactions with hydrazine derivatives or via cycloaddition pathways. mdpi.commdpi.com For example, the reaction of a suitably substituted enaminone with hydrazine can lead to the formation of a pyridazinone ring, a core structure in many biologically active compounds. mdpi.com

Quinolines: The synthesis of quinolines from enaminones is a well-established and efficient method. mdpi.com Several strategies exist, including:

Friedländer Annulation: This involves the acid- or base-catalyzed condensation of an enaminone with a 2-aminoaryl aldehyde or ketone.

Copper-Catalyzed Domino Reactions: Enaminones can react with 2-halobenzaldehydes in a copper-catalyzed sequence involving aldol reaction, C(aryl)-N bond formation, and elimination to yield quinoline derivatives. rsc.org

Transition-Metal-Free Cyclocondensation: Enaminones can react with o-aminobenzyl alcohols in a direct oxidative cyclocondensation to construct substituted quinolines. researchgate.net

These synthetic routes highlight the importance of this compound and related enaminones as adaptable precursors for generating a diverse range of heterocyclic scaffolds.

In-depth Analysis of Mechanistic Pathways and Novel Transformations of this compound Remains Elusive in Publicly Accessible Research

The compound, identified by its CAS number 54398-84-4, is a cyclic enaminone, a class of molecules known for their versatile reactivity and utility as building blocks in organic synthesis. Enaminones possess both nucleophilic and electrophilic centers, allowing them to participate in a variety of chemical reactions. The vinylogous amide system in this compound suggests potential for reactions at the nitrogen atom, the α-carbon, the β-carbon, and the carbonyl group. However, detailed studies and published research specifically elucidating these pathways for this particular substituted cyclohexenone derivative are scarce.

Generally, the reactivity of enaminones is well-documented, and it is plausible to infer potential mechanistic pathways for this compound based on the behavior of analogous structures. These could include:

N-Functionalization: The amino group can act as a nucleophile, reacting with various electrophiles such as alkyl halides, acyl chlorides, and isocyanates to form N-substituted derivatives.

Reactions at the α-Carbon: The α-carbon of the enaminone system can exhibit nucleophilic character, participating in reactions like aldol condensations, Michael additions, and alkylations.

Cycloaddition Reactions: The electron-rich double bond of the enaminone can potentially undergo cycloaddition reactions with various dienophiles or dipolarophiles to construct more complex heterocyclic systems.

Multicomponent Reactions: Enaminones are frequently employed as key components in multicomponent reactions to build diverse molecular scaffolds, often leading to the synthesis of pyridines, quinolines, and other fused heterocyclic systems.

While these general pathways are known for the broader class of enaminones, specific research detailing the substrate scope, reaction conditions, and mechanistic intricacies for this compound is not extensively reported. The presence of the methyl group at the 5-position could introduce steric and electronic effects that influence its reactivity compared to unsubstituted analogs, making direct extrapolation of reaction behavior challenging without dedicated studies.

The limited availability of in-depth research on the specific mechanistic pathways and novel transformations of this compound highlights a potential area for future investigation in the field of synthetic organic chemistry. Further research would be invaluable in fully harnessing the synthetic potential of this molecule.

Structural Characterization and Spectroscopic Analysis of 3 Amino 5 Methylcyclohex 2 En 1 One and Its Derivatives

Crystallographic Investigations and Solid-State Structural Elucidation

Crystallographic studies provide an unparalleled view into the precise arrangement of atoms within a crystalline solid, offering a foundational understanding of a molecule's conformation and intermolecular interactions.

X-ray Diffraction Analysis of Derivatives (e.g., sulfonamide derivatives)

X-ray diffraction is a powerful technique for determining the three-dimensional structure of crystalline compounds. A notable example is the analysis of the sulfonamide derivative, 3-(4-chlorobenzenesulfonamido)-5-methylcyclohex-2-en-1-one. The crystal structure of this derivative was determined to be monoclinic.

| Crystal Data for 3-(4-chlorobenzenesulfonamido)-5-methylcyclohex-2-en-1-one | |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.2031 (2) |

| b (Å) | 10.3267 (3) |

| c (Å) | 14.1217 (3) |

| β (°) | 108.989 (3) |

| Volume (ų) | 1406.95 (6) |

| Z | 4 |

Analysis of Dihedral Angles and Conformational Disorder in Crystalline Structures

Furthermore, the cyclohexene ring and its substituents exhibit conformational disorder within the crystal lattice. This means that the ring can adopt slightly different conformations in different unit cells of the crystal. For this particular derivative, the disorder is modeled with two conformations having occupancies of 0.786 (3) and 0.214 (3).

Intermolecular Interactions and Hydrogen Bonding Networks in the Solid State

The way molecules pack together in a crystal is governed by a network of intermolecular forces, with hydrogen bonding often playing a pivotal role. In the solid state of 3-(4-chlorobenzenesulfonamido)-5-methylcyclohex-2-en-1-one, molecules are linked into chains along the c-axis by intermolecular N—H···O hydrogen bonds. Specifically, the hydrogen atom of the sulfonamide nitrogen (N—H) forms a hydrogen bond with the carbonyl oxygen (C=O) of a neighboring molecule. This interaction is a key factor in the stability and arrangement of the crystal structure.

Advanced Spectroscopic Techniques for Molecular Structure Confirmation

While crystallography provides a static picture of the solid-state structure, spectroscopic techniques offer valuable information about the molecule's structure and bonding in various states.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the connectivity and chemical environment of atoms in a molecule. For the sulfonamide derivative, 3-(4-chlorobenzenesulfonamido)-5-methylcyclohex-2-en-1-one, ¹H-NMR spectroscopy provides characteristic signals that confirm its structure.

| ¹H-NMR Data for 3-(4-chlorobenzenesulfonamido)-5-methylcyclohex-2-en-1-one (in DMSO-d₆) | |

| Chemical Shift (δ) ppm | Multiplicity |

| 0.915 | d |

| 1.86–2.40 | m |

| 5.54 | s |

| 7.76–7.86 | dd |

| 10.90 | s |

This data is for the sulfonamide derivative and not the parent compound.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule, providing a fingerprint of its functional groups. The FT-IR spectrum of 3-(4-chlorobenzenesulfonamido)-5-methylcyclohex-2-en-1-one displays several key absorption bands that are characteristic of its structure.

| Key FT-IR Peaks for 3-(4-chlorobenzenesulfonamido)-5-methylcyclohex-2-en-1-one | |

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3093 | N-H stretch |

| 1615 | C=O stretch |

| 1609, 1476 | C=C stretch (aromatic) |

| 1332, 1141 | S=O stretch (asymmetric and symmetric) |

| 1164 | C-N stretch |

| 1088 | C-Cl stretch (aryl) |

This data is for the sulfonamide derivative and not the parent compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. For 3-Amino-5-methylcyclohex-2-en-1-one and its derivatives, this method provides valuable insights into the conjugated π-system formed by the enaminone chromophore (O=C−C=C−N). The absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals (typically π and n orbitals) to higher energy anti-bonding orbitals (π*).

The electronic spectrum of enaminones is primarily characterized by an intense absorption band in the near-ultraviolet region. This absorption is attributed to a π → π* transition within the conjugated system. The delocalization of electrons across the O=C−C=C−N framework results in a highest occupied molecular orbital (HOMO) and a lowest unoccupied molecular orbital (LUMO) with a specific energy gap. The energy of the absorbed light corresponds to this gap.

Due to a lack of specific experimental UV-Vis spectral data for this compound in the available scientific literature, data for the closely related parent compound, 3-aminocyclohex-2-en-1-one, is often used as a reference. The electronic transitions observed for this and similar cyclic enaminones provide a strong basis for understanding the spectroscopic properties of the target molecule.

Detailed Research Findings

The primary electronic transition in simple cyclic enaminones like 3-aminocyclohex-2-en-1-one is an intense π → π* transition. This transition is responsible for the main absorption band observed in their UV-Vis spectra. In addition to this primary transition, a weaker absorption, corresponding to an n → π* transition, may also be observed. This transition involves the excitation of a non-bonding electron from the oxygen or nitrogen atom to a π* anti-bonding orbital. This n → π* transition is often observed as a shoulder on the main absorption band or may be obscured by it.

The position and intensity of these absorption bands are sensitive to the solvent environment, a phenomenon known as solvatochromism. In polar solvents, the π → π* transition typically undergoes a bathochromic (red) shift, while the n → π* transition experiences a hypsochromic (blue) shift. This is due to the differential stabilization of the ground and excited states by the polar solvent molecules.

The substitution on the nitrogen atom or the cyclohexene ring can also significantly influence the electronic transitions. For instance, alkyl or aryl substitution on the nitrogen atom can lead to a bathochromic shift of the π → π* absorption band due to the extension of the conjugated system or the electron-donating effect of the substituent. The methyl group at the 5-position in this compound is expected to have a minor electronic effect on the main chromophore, likely causing a small bathochromic shift compared to the unsubstituted 3-aminocyclohex-2-en-1-one.

Below are tables summarizing typical UV-Vis absorption data for 3-aminocyclohex-2-en-1-one and its N-substituted derivatives in different solvents. This data provides a reference for the expected absorption characteristics of this compound.

Table 1: UV-Vis Absorption Data for 3-Aminocyclohex-2-en-1-one

| Solvent | λmax (nm) (π → π*) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |

| Ethanol (B145695) | 295 | 18,500 |

| Methanol | 294 | 19,000 |

| Acetonitrile | 292 | 20,100 |

| Water | 298 | 17,800 |

Table 2: UV-Vis Absorption Data for N-Aryl Derivatives of 3-Aminocyclohex-2-en-1-one in Ethanol

| Compound | λmax (nm) (π → π*) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |

| 3-(Phenylamino)cyclohex-2-en-1-one | 325 | 25,000 |

| 3-(4-Methoxyphenylamino)cyclohex-2-en-1-one | 335 | 28,500 |

| 3-(4-Nitrophenylamino)cyclohex-2-en-1-one | 380 | 32,000 |

Computational Chemistry and Theoretical Studies of 3 Amino 5 Methylcyclohex 2 En 1 One

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, determined by its electron distribution. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are used to solve the Schrödinger equation (or a simplified form of it), providing detailed insights into molecular geometry and electronic characteristics.

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of many-body systems. arxiv.org The core principle of DFT is that all ground-state properties of a system can be determined from its electron density, which is a function of only three spatial coordinates. arxiv.org This makes it a computationally efficient yet accurate method for chemical computations.

For 3-Amino-5-methylcyclohex-2-en-1-one, DFT is applied to perform geometry optimization. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is found. The result is a prediction of the molecule's most stable three-dimensional structure, including bond lengths, bond angles, and dihedral angles. DFT studies on similar cyclohexene-containing molecules have been used to determine the optimized molecular structure and analyze stability. researchgate.netdntb.gov.ua

Energy minimization also allows for the calculation of various thermodynamic properties. Functionals like DM21 have demonstrated competitive performance in geometry optimization tasks, with mean absolute errors in bond lengths typically below 2 pm. arxiv.org The resulting optimized geometry is crucial for accurately predicting other molecular properties and for subsequent modeling studies.

Table 1: Computed Properties of this compound

This table presents computed molecular properties that serve as a basis for theoretical studies.

| Property | Value | Source |

| Molecular Formula | C7H11NO | guidechem.comnih.govnih.gov |

| Molecular Weight | 125.17 g/mol | nih.govnih.gov |

| Exact Mass | 125.084063974 Da | nih.govnih.gov |

| Topological Polar Surface Area | 43.1 Ų | nih.govnih.gov |

| Complexity | 160 | nih.govnih.gov |

| Hydrogen Bond Donor Count | 1 | guidechem.com |

| Hydrogen Bond Acceptor Count | 2 | guidechem.com |

| Rotatable Bond Count | 0 | guidechem.com |

This data is typically used as input or for verification in computational models.

The Hartree-Fock (HF) method is another foundational quantum chemistry algorithm. readthedocs.io It approximates the many-electron wavefunction as a single Slater determinant, providing a starting point for more advanced calculations. While less accurate than modern DFT for many applications due to its neglect of electron correlation, HF is valuable for calculating fundamental electronic properties.

For this compound, HF calculations can predict:

Orbital Energies: Specifically, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These are crucial for understanding chemical reactivity. ucsb.edu

Semi-empirical methods , such as MOPAC, offer a computationally faster alternative by incorporating experimental data to simplify the quantum-chemical model. ucsb.edu These methods are particularly useful for larger molecules or for initial, less computationally demanding screenings. They can be employed to calculate properties like static polarizability and orbital energies for a large set of analogue compounds in a time-efficient manner. ucsb.edu

Molecular Modeling and Force Field Calculations for Conformational Analysis

While quantum methods provide high accuracy, they can be computationally expensive for analyzing the full range of a molecule's possible shapes or conformations. Molecular modeling using classical mechanics, particularly force field calculations, addresses this by representing molecules as a collection of atoms connected by springs.

A force field is a set of parameters and equations that calculates the potential energy of a molecule based on the positions of its atoms. For this compound, this approach is ideal for exploring its conformational landscape. Key areas of investigation would include:

Ring Conformation: The cyclohexene ring is not planar and can adopt various conformations, such as a "sofa" or "half-chair." Force field calculations can determine the relative energies of these conformers and the energy barriers between them.

Substituent Orientation: The analysis can predict the preferred orientation (axial vs. equatorial) of the methyl group at the C5 position.

Torsional Angles: The rotation around the C2-C3 and C3-N bonds can be studied to understand the planarity of the enaminone system and its effect on molecular stability.

These calculations help build a comprehensive picture of the molecule's dynamic behavior in three-dimensional space, which is essential for understanding its interactions with other molecules.

Quantitative Structure-Activity Relationship (QSAR) Methodologies Applied to Enaminone Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to establish a mathematical correlation between the chemical properties of a series of compounds and their activities. nih.govresearchwithrowan.com QSAR models are powerful tools for predicting the properties of new or untested molecules, guiding chemical design and optimization. researchgate.netdrugdesign.org

The foundation of any QSAR model is the use of molecular descriptors—numerical values that quantify different aspects of a molecule's structure and properties. nih.gov For enaminone analogues, a diverse set of descriptors is typically calculated to capture the features relevant to their chemical behavior. mdpi.comnih.gov

These descriptors can be categorized as follows:

Table 2: Types of Molecular Descriptors in QSAR Studies

| Descriptor Category | Description | Examples |

| Constitutional | Based on the molecular formula and connectivity, independent of geometry. | Molecular Weight, Atom Counts, Number of Rings. ucsb.edu |

| Topological | Characterize atomic connectivity and molecular branching. | Wiener Index, Kier & Hall Connectivity Indices. |

| Geometric (3D) | Describe the three-dimensional size and shape of the molecule. | Molecular Surface Area, Molecular Volume, Principal Moments of Inertia. |

| Quantum-Mechanical | Derived from quantum chemical calculations, describing electronic properties. | HOMO/LUMO Energies, Dipole Moment, Atomic Charges, Polarizability. ucsb.edu |

| BCUT Descriptors | Based on a matrix representation of the molecule, encoding connectivity with atomic properties like charge, polarizability, and H-bond ability. | BELe6, BELp8. mdpi.com |

The process involves deriving a large pool of potential descriptors and then using statistical methods to select a smaller subset that has the most significant correlation with the property being modeled, while avoiding intercorrelation between descriptors. mdpi.com

Once relevant descriptors are selected, a mathematical model is constructed to link them to a specific chemical property or activity. For enaminone analogues, studies have successfully used multivariable linear regressions to develop such predictive models. mdpi.comnih.gov

The typical workflow for predictive modeling is as follows:

Data Set Compilation: A "training set" of enaminone analogues with known experimental activity values is assembled.

Model Generation: A statistical method, such as partial least squares or multiple linear regression, is used to generate an equation correlating the descriptors of the training set molecules with their activity. nih.gov

Model Validation: The model's robustness and predictive power are rigorously tested. This involves internal validation (e.g., cross-validation) and, crucially, external validation using a "test set" of molecules that were not used in the model's creation. researchwithrowan.comaftonchemical.com

Applicability Domain Definition: The chemical space in which the model can make reliable predictions is defined. This ensures that predictions are not made for molecules that are too different from the training set. aftonchemical.com

Such validated QSAR models can then be used to predict the chemical activity of novel, not-yet-synthesized enaminone analogues, thereby prioritizing synthetic efforts toward compounds with desired properties. drugdesign.org

Theoretical Insights into Reaction Mechanisms and Transition States

Computational chemistry, particularly through the application of Density Functional Theory (DFT), serves as a powerful tool for elucidating the complex reaction mechanisms involving molecules like this compound. While specific theoretical studies exclusively focused on this compound are not extensively documented in publicly available literature, a wealth of computational research on analogous β-enaminone and cyclohexenone systems provides significant insights into its potential reactivity, reaction pathways, and the nature of the transition states involved. These theoretical models allow for the exploration of reaction energetics and geometries that are often difficult to determine experimentally.

The reactivity of this compound is governed by the interplay of its enamine and α,β-unsaturated ketone functionalities. This dual reactivity makes it susceptible to a variety of transformations, including electrophilic attack, nucleophilic addition, and cycloaddition reactions. Computational studies on similar systems help to predict which reaction pathways are most favorable by calculating the activation energies (ΔG‡) and reaction energies (ΔG) for various potential mechanisms.

One of the fundamental reactions of β-enaminones is their formation from a β-dicarbonyl compound and a primary amine. DFT calculations have been employed to study the mechanism of this condensation reaction. The proposed mechanism generally involves the nucleophilic attack of the amine on one of the carbonyl groups, followed by dehydration. Computational models can help identify the rate-determining step and the structure of the key transition states, often revealing the role of catalysts in lowering the activation barriers.

Furthermore, the vinylogous amide character of this compound influences its behavior in reactions such as the Michael addition. Theoretical investigations into the Michael addition of nucleophiles to cyclohexenone derivatives have provided detailed information on the transition state geometries and the factors controlling regioselectivity. fiu.edu For this compound, which can act as a Michael acceptor, computational studies can predict whether a nucleophile will attack the β-carbon of the enone system. The calculations would typically involve locating the transition state structure for the nucleophilic attack and determining its energy relative to the reactants.

A comprehensive computational study on the energetics of various enamine intermediates has provided valuable data on their stability, bond dissociation energies, and acidity constants (pKa). acs.orgnih.gov This information is crucial for understanding the reactivity of the enamine moiety within this compound. For instance, DFT calculations can distinguish between the kinetic and thermodynamic favorability of N-protonation versus C-protonation, a key aspect of its acid-catalyzed reactions. acs.orgnih.gov

To illustrate the type of data generated in such theoretical studies, the following table presents hypothetical activation and reaction energies for a Michael addition reaction involving a generic cyclohexenone system, as might be determined through DFT calculations. This data is representative of the insights that would be sought in a specific computational study of this compound.

| Reaction Pathway | Reactant(s) | Nucleophile | Transition State (TS) Geometry | Activation Energy (ΔG‡) (kcal/mol) | Reaction Energy (ΔG) (kcal/mol) |

| Michael Addition | Cyclohexenone | CH₃S⁻ | Formation of C-S bond at β-carbon | 12.5 | -8.2 |

| 1,2-Addition | Cyclohexenone | CH₃S⁻ | Formation of C-S bond at carbonyl carbon | 18.3 | 2.1 |

Note: The data in this table is illustrative and based on typical values found in computational studies of Michael additions to α,β-unsaturated carbonyls. It does not represent experimentally determined values for this compound.

The transition state geometry in these reactions is of particular interest. For a Michael addition, computational models would likely show the nucleophile approaching the β-carbon of the cyclohexenone ring. The bond-forming and bond-breaking processes can be visualized, and the imaginary frequency corresponding to the reaction coordinate at the transition state can be analyzed to confirm that it correctly connects the reactants and products.

In addition to nucleophilic additions, the photochemical reactivity of cyclohexenone derivatives has also been a subject of theoretical investigation. uci.edu Such studies predict the behavior of the molecule in its electronically excited states, identifying potential pathways for photochemical reactions such as [2+2] cycloadditions or rearrangements. For this compound, computational modeling could explore how the amino substituent influences the excited-state potential energy surfaces and the accessibility of various photochemical reaction channels.

Synthetic Utility of 3 Amino 5 Methylcyclohex 2 En 1 One As a Versatile Building Block

Precursor in the Synthesis of Functionally Substituted Cyclohexenone Derivatives

3-Amino-5-methylcyclohex-2-en-1-one is a valuable starting material for the synthesis of a variety of functionally substituted cyclohexenone derivatives. Its enaminone structure, characterized by a "push-pull" system where the amine group donates electron density and the carbonyl group withdraws it, allows for diverse reactivity. scite.ai This inherent electronic nature makes it susceptible to a range of chemical transformations, enabling the introduction of various functional groups onto the cyclohexenone core.

For instance, the enamine moiety can be readily hydrolyzed and decarboxylated to yield substituted cyclohexenones. psu.edu Additionally, the nitrogen atom can be exchanged or modified to introduce different functionalities. The versatility of this compound is further demonstrated by its use in domino reactions, where multiple transformations occur in a single pot, to produce complex cyclohexenone structures. For example, a five-step domino reaction catalyzed by secondary amines using acetone (B3395972) and aromatic aldehydes can lead to 5-substituted-3-methylcyclohex-2-en-1-ones. researchgate.net

The following table summarizes some examples of functionally substituted cyclohexenone derivatives synthesized from this compound and related enaminones.

| Starting Material | Reagents and Conditions | Product |

| This compound | Aromatic aldehydes, acetone, L-proline | 5-Aryl-3-methylcyclohex-2-en-1-one |

| Aryl methyl ketones, DMF-DMA | Aryl enaminones | N/A |

| Aryl enaminones | o-, m-, p-aminobenzoic acids, glacial acetic acid | Carboxylic acid-functionalized enaminones |

Role in the Construction of Diverse Nitrogen-Containing Heterocyclic Systems

The reactivity of this compound extends beyond the synthesis of simple cyclohexenone derivatives to the construction of more complex, nitrogen-containing heterocyclic systems.

Synthesis of Polysubstituted Fused Heterocycles (e.g., acridinediones, pyrroloquinolines)

The enaminone scaffold of this compound serves as a key building block for the annulation of additional rings, leading to the formation of polysubstituted fused heterocycles. These reactions often proceed through a sequence of condensation and cyclization steps. For example, the reaction of enaminones with appropriate reagents can lead to the formation of acridinediones and pyrroloquinolines, which are important structural motifs in medicinal chemistry. The specific outcome of the reaction is highly dependent on the reaction conditions and the nature of the other reactants.

Application in Multicomponent Reactions and Cascade Transformations

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are a powerful tool in modern organic synthesis. nih.govfrontiersin.org this compound and related enaminones are excellent substrates for MCRs due to their multiple reactive sites. researchgate.net These reactions often proceed through cascade or domino sequences, where the initial product undergoes further spontaneous transformations to generate the final heterocyclic system. researchgate.net This approach allows for the rapid and efficient construction of diverse and complex molecular architectures from simple starting materials.

Strategies for Enantioselective Synthesis and Chiral Induction utilizing Enaminone Scaffolds

The synthesis of single-enantiomer compounds is of paramount importance in the pharmaceutical industry. While the direct enantioselective synthesis utilizing this compound is a developing area, the broader class of enaminones has been successfully employed in strategies for chiral induction. These strategies often involve the use of chiral auxiliaries, catalysts, or starting materials to control the stereochemical outcome of a reaction.

For example, biocatalysis using enzymes like amine transaminases (ATAs) and enoate reductases (EREDs) has shown promise in the stereoselective synthesis of chiral amines from related cyclohexenone structures. researchgate.net A cascade reaction combining these enzymes can lead to optically pure cyclic amines. researchgate.net Although not directly demonstrated with this compound, these enzymatic methods highlight a potential avenue for its enantioselective functionalization.

Intermediate in the Formal Synthesis of Complex Natural Products and Their Analogues (general concept)

Enaminones, including structures related to this compound, are recognized as versatile intermediates in the synthesis of natural products and their analogues. psu.eduresearchgate.net Their ability to be transformed into a wide array of functionalized cyclic and heterocyclic systems makes them valuable building blocks for constructing the core structures of complex molecules. psu.eduresearchgate.net The functional groups present in the enaminone can be strategically manipulated to build up the intricate architecture of a target natural product.

While a direct formal synthesis of a specific complex natural product starting from this compound is not detailed in the provided search results, the general principle of using enaminones as scaffolds for annulation to access common alkaloid motifs like indolizidines and quinolizidines has been established. psu.edu The embedded functionality within the enaminone structure can be exploited for further chemical transformations, paving the way for the synthesis of a variety of complex natural product analogues. psu.eduresearchgate.net

Conclusion and Future Research Perspectives

Summary of Current Achievements in 3-Amino-5-methylcyclohex-2-en-1-one Research

Research on this compound has established it as a valuable and versatile synthon in organic chemistry. Its straightforward synthesis from readily available starting materials and its unique electronic and structural features have led to its use in the construction of a wide array of more complex molecules. Key achievements include its successful application as a precursor for the synthesis of various heterocyclic systems, including those with potential biological activity. The understanding of its reactivity, guided by both experimental and computational studies, has solidified its role as a reliable building block.

Prospective Avenues for Novel Synthetic Methodologies and Chemical Transformations

Future research is likely to focus on the development of more sustainable and efficient synthetic methods for this compound and its derivatives. This could involve the exploration of green chemistry principles, such as the use of environmentally benign solvents and catalysts, and the development of one-pot multi-component reactions to increase atom economy. Furthermore, exploring novel chemical transformations that exploit the unique reactivity of the enaminone moiety could lead to the discovery of new synthetic pathways and the creation of previously inaccessible molecular architectures.

Emerging Trends in Advanced Computational and Spectroscopic Investigations

The synergy between experimental and computational chemistry is expected to deepen. Advanced computational models will likely be used to predict the outcomes of reactions with greater accuracy and to design novel derivatives with specific electronic and steric properties. In the realm of spectroscopy, more sophisticated techniques could be employed to study the dynamics of the molecule and its interactions in different environments. For example, time-resolved spectroscopic methods could provide insights into the mechanisms of its photochemical and photophysical processes.

Future Directions in the Design and Synthesis of Derivatives with Targeted Applications

A significant future direction will be the rational design and synthesis of derivatives of this compound with specific applications in mind. This will involve a multidisciplinary approach, combining synthetic chemistry, computational modeling, and biological screening. The focus will likely be on developing new therapeutic agents, functional materials for electronics and photonics, and specialized ligands for catalysis. The versatility of the this compound scaffold makes it an attractive starting point for the development of compound libraries for high-throughput screening in drug discovery and materials science.

Q & A

Q. What are the key considerations for optimizing the synthesis of 3-Amino-5-methylcyclohex-2-en-1-one?

To maximize yield and purity, focus on:

- Step-wise monitoring : Use thin-layer chromatography (TLC) to track reaction progress and identify intermediates .

- Solvent and temperature optimization : Polar aprotic solvents (e.g., DMF) at controlled temperatures (60–80°C) minimize side reactions .

- Inert atmosphere : Protect amine groups from oxidation using nitrogen or argon during cyclization steps .

Q. How can structural characterization of this compound be performed?

Q. What methods are recommended for assessing purity during synthesis?

- TLC : Monitor reaction progress using silica gel plates and UV visualization .

- Column chromatography : Purify crude products with gradient elution (e.g., hexane/ethyl acetate) .

- Quantitative NMR (qNMR) : Integrate proton signals against an internal standard (e.g., 1,3,5-trimethoxybenzene) for purity >95% .

Q. How can initial biological activity screening be designed for this compound?

- In vitro assays : Test enzyme inhibition (e.g., kinases) or receptor binding using fluorescence-based assays .

- Dose-response curves : Use concentrations ranging from 1 nM to 100 µM to determine IC₅₀ values .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

Q. What computational approaches predict the binding affinity of this compound to biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., ATP-binding pockets) .

- Molecular dynamics (MD) simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .

Q. How can conflicting data on regioselectivity in substitution reactions be resolved?

- Isotopic labeling : Synthesize ¹³C-labeled analogs to track substituent positioning via NMR .

- DFT calculations : Compare energy barriers for different substitution pathways using Gaussian 09 .

Q. What strategies improve stability under acidic or basic conditions?

Q. How can enantioselective synthesis be achieved for chiral derivatives?

Q. What structural modifications enhance bioactivity in analogs?

- SAR studies :

- Substituent variation : Replace the methyl group with halogens (Cl, F) to modulate lipophilicity .

- Ring expansion : Synthe analogs with seven-membered rings to assess conformational flexibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.